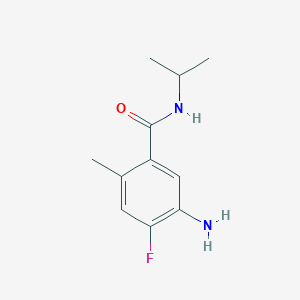

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide

Descripción general

Descripción

This compound is an important intermediate of the herbicide saflufenacil . It was synthesized from 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide .

Synthesis Analysis

The synthesis process involved dissolving 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide (3.5 g, 10 mmol) and NH4Cl (2.7 g, 50 mmol) in water (30 mL). Iron powder (1.7 g, 30 mmol) was then added in three batches and the resulting solution was stirred at 50 °C for 1 h .Molecular Structure Analysis

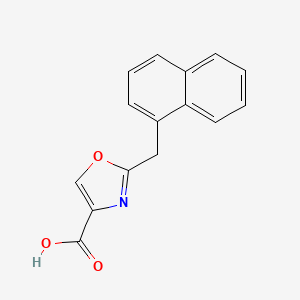

The molecular structure of the compound is shown in the figure . The bond lengths and angles are very similar to those given in the literature .Physical And Chemical Properties Analysis

The compound has a triclinic crystal structure with parameters a = 7.8107 (11) Å, b = 9.1644 (13) Å, c = 11.3521 (15) Å, α = 67.543 (2)°, β = 72.776(2)°, γ = 88.529(2)°, V = 713.76 (17) Å3 .Aplicaciones Científicas De Investigación

Synthesis of Androgen Receptor Antagonists

The compound "5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide" has been used in the synthesis of androgen receptor antagonists like MDV3100, which have implications in the treatment of hormone-sensitive cancers such as prostate cancer. This synthesis involves multiple steps, including amidation, reduction, and alkylation, demonstrating the compound's versatility in complex organic synthesis (Li Zhi-yu, 2012).

Fluorescent Detection of Metal Ions

The structural versatility of "5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide" allows it to be part of fluorescent probes for metal ions such as Cd2+ and Zn2+. These probes have been used in the dual off–on and on–off fluorescent detection, highlighting the compound's potential in environmental monitoring and analytical chemistry (Qin Xu et al., 2014).

Radiosynthesis for PET Imaging

The compound plays a crucial role in the radiosynthesis of new radiobrominated and radioiodinated ligands, which are useful in positron emission tomography (PET) imaging for studying various receptors in the brain. This application underscores its importance in the development of diagnostic tools in neurology and oncology (D. Terrière et al., 1997).

Antimicrobial Applications

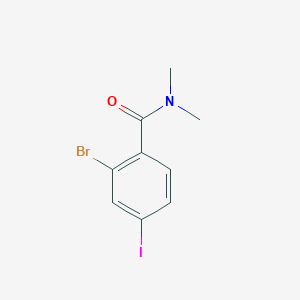

Another interesting application is in the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. This indicates the compound's potential use in developing new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (N. Desai et al., 2013).

Propiedades

IUPAC Name |

5-amino-4-fluoro-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-6(2)14-11(15)8-5-10(13)9(12)4-7(8)3/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRKJXMBXLJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC(C)C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

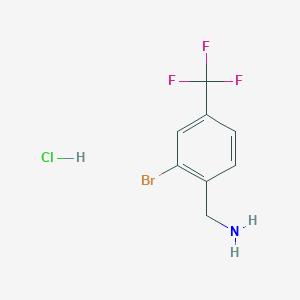

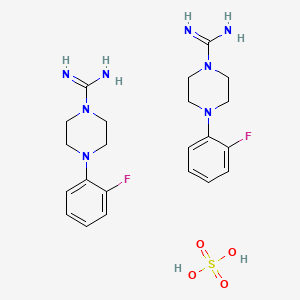

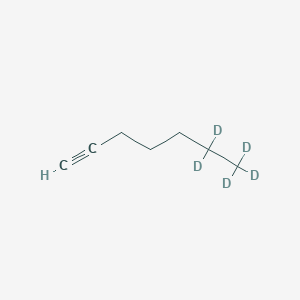

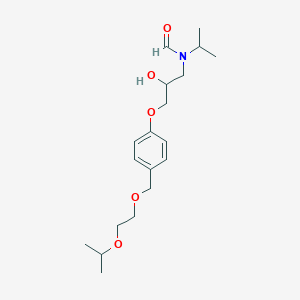

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)